molecular formula C21H17F3N4O B11145883 N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide

Cat. No.: B11145883
M. Wt: 398.4 g/mol
InChI Key: GPTHJXAADYTIMZ-UHFFFAOYSA-N
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Description

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid with 2,3,4,9-tetrahydro-1H-carbazole under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions activated by the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the carbazole and benzimidazole moieties contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-benzimidazole-5-carboxamide: Lacks the trifluoromethyl group, which may affect its reactivity and binding properties.

    2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide: Does not contain the carbazole moiety, potentially reducing its stability and bioactivity.

Uniqueness

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide is unique due to the combination of the carbazole and benzimidazole rings with a trifluoromethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17F3N4O

Molecular Weight

398.4 g/mol

IUPAC Name

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C21H17F3N4O/c22-21(23,24)20-27-15-9-8-11(10-17(15)28-20)19(29)26-16-7-3-5-13-12-4-1-2-6-14(12)25-18(13)16/h1-2,4,6,8-10,16,25H,3,5,7H2,(H,26,29)(H,27,28)

InChI Key

GPTHJXAADYTIMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC5=C(C=C4)N=C(N5)C(F)(F)F

Origin of Product

United States

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